molecular formula C14H15N3O3 B1420472 1-(5-Nitroquinolin-8-yl)piperidin-4-ol CAS No. 1133115-76-0

1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Cat. No. B1420472
M. Wt: 273.29 g/mol
InChI Key: ROLSKNAOHRRYNI-UHFFFAOYSA-N
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Description

“1-(5-Nitroquinolin-8-yl)piperidin-4-ol” is a chemical compound with the molecular formula C14H15N3O3 . It has an average mass of 273.287 Da and a monoisotopic mass of 273.111328 Da . This compound belongs to the family of piperidine-based molecules.


Molecular Structure Analysis

The molecular structure of “1-(5-Nitroquinolin-8-yl)piperidin-4-ol” consists of a piperidinol group attached to a nitroquinolinyl group . The exact structure can be found in chemical databases .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 516.3±50.0 °C at 760 mmHg, and a flash point of 266.1±30.1 °C . It has 6 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its polar surface area is 82 Å2 .

Scientific Research Applications

Synthesis and Biological Activity

A series of phosphoramidate derivatives of 5-nitroquinolin-8-ol, including the compound of interest, was synthesized for biological exploration. The compounds were evaluated for their antimicrobial and antioxidant activities. Some derivatives showed potent antimicrobial activity against tested pathogens, and others exhibited notable radical scavenging activity (Reddy et al., 2015).

Structural Studies and Receptor Binding

The crystal structures of compounds related to 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, which have activity on dopamine D2 and serotonin 5-HT1A receptors, were studied. The study aimed to understand how these compounds interact with these receptors, which is vital for the development of new pharmaceutical agents (Ullah et al., 2015).

Anti-Corrosion Properties

Research has been conducted on the anti-corrosion potential of 8-hydroxyquinoline derivatives (closely related to the compound ) in acidic medium. These studies are crucial for industrial applications where material longevity and resistance to corrosion are important (Douche et al., 2020).

Chemotherapeutic Potential

Studies have been carried out on the crystal structures of potential chemotherapeutic agents related to 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. These investigations provide insights into the interactions at the molecular level and their implications for cancer treatment (Al-Mutairi et al., 2021).

Antimalarial Research

Derivatives of this compound have been synthesized for evaluation as antimalarials. This research is significant in the field of infectious diseases, especially in regions where malaria is prevalent (Barlin & Jiravinyu, 1990).

Safety And Hazards

“1-(5-Nitroquinolin-8-yl)piperidin-4-ol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin or eye contact, it is recommended to wash with copious amounts of water for at least 15 minutes . In case of inhalation, one should remove to fresh air . In case of ingestion, one should wash out the mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

1-(5-nitroquinolin-8-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-10-5-8-16(9-6-10)13-4-3-12(17(19)20)11-2-1-7-15-14(11)13/h1-4,7,10,18H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLSKNAOHRRYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674884
Record name 1-(5-Nitroquinolin-8-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Nitroquinolin-8-yl)piperidin-4-ol

CAS RN

1133115-76-0
Record name 1-(5-Nitro-8-quinolinyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Nitroquinolin-8-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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